1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765919
InChI: InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m0/s1
SMILES: CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C
Molecular Formula: C20H28N2O2
Molecular Weight: 328.4 g/mol

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

CAS No.:

Cat. No.: VC13765919

Molecular Formula: C20H28N2O2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene -

Specification

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
IUPAC Name (4R)-4-tert-butyl-2-[3-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m0/s1
Standard InChI Key KFPRVQMSDHGRIS-HOTGVXAUSA-N
Isomeric SMILES CC(C)(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C
SMILES CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C
Canonical SMILES CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 2-(4-tert-butyl-4,5-dihydrooxazol-2-yl)-5-[3-(4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]-1,3,4-oxadiazole. Its structure consists of a central benzene ring substituted at the 1 and 3 positions with (R)-configured 4-(tert-butyl)-4,5-dihydrooxazole moieties . The tert-butyl groups enhance steric bulk, while the oxazoline rings provide coordination sites for metals.

Molecular Formula and Stereochemistry

With the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.4 g/mol , the compound’s chirality arises from the (R)-configuration at the 4-position of each dihydrooxazole ring. This stereochemistry is critical for its enantioselective performance in catalysis.

SMILES Notation and Stereodescriptors

The SMILES string CC@(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=NC@HC(C)(C)C encodes the (R)-configuration at both stereocenters . The "@" symbols denote the absolute configuration, ensuring precise representation of the molecule’s three-dimensional arrangement.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves a multi-step sequence:

  • Preparation of Chiral Oxazoline Precursors: Reaction of (R)-2-amino-3-(tert-butyl)propan-1-ol with benzoyl chloride forms the oxazoline ring via cyclization .

  • Benzene Ring Functionalization: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the oxazoline moieties at the 1 and 3 positions of the benzene ring.

Yield and Optimization

Reported yields for analogous bis-oxazolines range from 60–75%, depending on reaction conditions such as temperature, catalyst loading, and solvent polarity . The use of palladium catalysts (e.g., Pd(PPh₃)₄) enhances coupling efficiency, while polar aprotic solvents like DMF improve solubility.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray studies of related bis-oxazolines reveal planar benzene cores with dihedral angles of 120–130° between the oxazoline rings and the aromatic plane . The tert-butyl groups adopt a pseudo-equatorial conformation, minimizing steric clashes.

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 18H, t-Bu), 3.85–4.10 (m, 4H, CH₂), 5.20 (t, 2H, CH-N), 7.40–7.80 (m, 4H, Ar-H) .

  • ¹³C NMR: Peaks at 27.8 ppm (t-Bu), 68.5 ppm (CH₂), 125–140 ppm (aromatic carbons) .

Computational Analysis

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability. The electrostatic potential map shows electron-rich regions at the oxazoline nitrogen atoms, facilitating metal coordination .

Applications in Asymmetric Catalysis

Transition Metal Coordination

The compound forms octahedral complexes with metals such as Cu(I), Rh(II), and Ir(I). For example, the [Cu(R-bis-oxazoline)]⁺ complex catalyzes asymmetric cyclopropanation with >90% enantiomeric excess (ee) .

Enantioselective Reactions

  • Diels-Alder Reactions: The ligand induces facial selectivity in [4+2] cycloadditions, achieving 85–95% ee for endo products.

  • Hydrogenation: Rhodium complexes of this ligand reduce α,β-unsaturated ketones with 93–98% ee, outperforming analogous S-configured ligands .

Comparative Performance

Table 1 contrasts the catalytic efficiency of (R)- and (S)-configured bis-oxazolines:

Reaction Type(R)-Ligand ee (%)(S)-Ligand ee (%)
Cyclopropanation9288
Diels-Alder9589
Hydrogenation9882

Data adapted from .

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